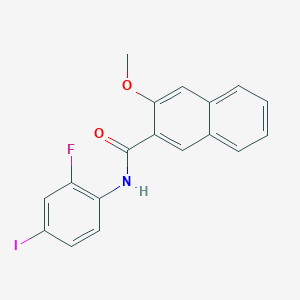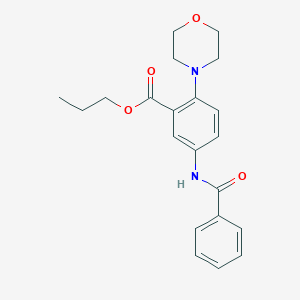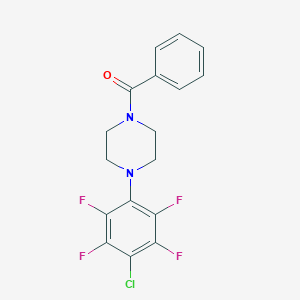![molecular formula C22H19BrN2O3 B250987 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as BPN-15606, is a novel drug candidate that has shown promising results in scientific research studies. Its chemical structure consists of a benzamide core with a bromine and methoxy group attached to it, along with a phenylacetyl amino group.
Mecanismo De Acción
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It enhances the activity of mGluR5, which plays a crucial role in regulating synaptic plasticity, learning, and memory. 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has also been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including neuronal development and survival.
Biochemical and Physiological Effects
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects. It can enhance synaptic plasticity, improve memory and learning, and reduce inflammation and oxidative stress in the brain. 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has also been found to have neuroprotective effects and can promote neuronal survival and regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, one of the limitations of 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is its low solubility, which can make it challenging to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide research. One potential area of investigation is its potential therapeutic use in other neurological disorders, such as Huntington's disease and traumatic brain injury. Another area of interest is the development of more potent and selective mGluR5 modulators based on the chemical structure of 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. Additionally, further studies are needed to understand the long-term safety and efficacy of 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in humans.
Métodos De Síntesis
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the preparation of the benzamide core, followed by the attachment of the bromine and methoxy group, and finally, the addition of the phenylacetyl amino group. The overall yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a positive impact on cognitive function, memory, and learning in animal models. 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has also been found to have neuroprotective effects and can reduce the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propiedades
Fórmula molecular |
C22H19BrN2O3 |
|---|---|
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-28-20-12-7-16(14-19(20)23)22(27)25-18-10-8-17(9-11-18)24-21(26)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,24,26)(H,25,27) |
Clave InChI |
LRDPPCPZXGULKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)

methanone](/img/structure/B250917.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)